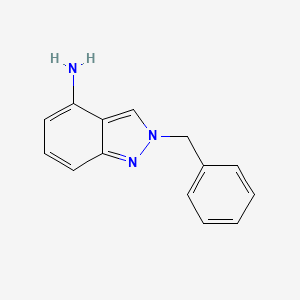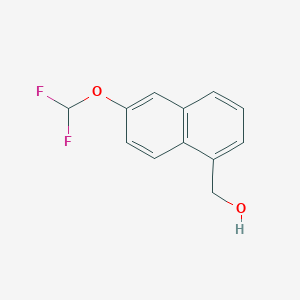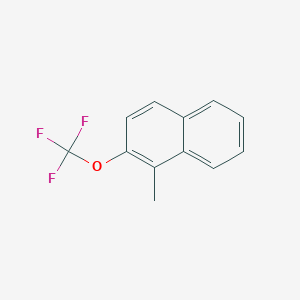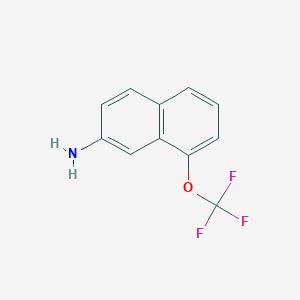
4-Quinolinamine, 3,5,7-trimethyl-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethyl-N-propylquinolin-4-amine: is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer activities . The compound’s structure includes a quinoline core with three methyl groups at positions 3, 5, and 7, and a propylamine group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-trimethyl-N-propylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Industrial Production Methods: Industrial production of 3,5,7-trimethyl-N-propylquinolin-4-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes.
Biology and Medicine:
Antimicrobial Agents: Effective against a range of bacterial and fungal infections.
Antimalarial Drugs: Quinoline derivatives are key components in antimalarial medications.
Anticancer Agents: Exhibits cytotoxic activity against various cancer cell lines.
Industry:
Dyes and Pigments: Used in the production of dyes due to their stable chromophore structure.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of 3,5,7-trimethyl-N-propylquinolin-4-amine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cell death. The presence of the propylamine group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Quinoline: The parent compound, lacking the methyl and propylamine groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with additional functional groups enhancing its activity.
Uniqueness: 3,5,7-Trimethyl-N-propylquinolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of three methyl groups and a propylamine group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
Número CAS |
61563-48-2 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-N-propylquinolin-4-amine |
InChI |
InChI=1S/C15H20N2/c1-5-6-16-15-12(4)9-17-13-8-10(2)7-11(3)14(13)15/h7-9H,5-6H2,1-4H3,(H,16,17) |
Clave InChI |
WIZIGMWGFHAYBS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=NC2=CC(=CC(=C21)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)
![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)




![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)


